2-Methyl-2H-indazole-6-sulfonyl chloride
Overview
Description
“2-Methyl-2H-indazole-6-sulfonyl chloride” is a chemical compound that has been increasingly explored due to its potential applications in various fields of research and industry. It has a molecular formula of C8H7ClN2O2S and a molecular weight of 230.67 g/mol .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “this compound”, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7ClN2O2S/c1-11-5-6-7(10-11)3-2-4-8(6)14(9,12)13/h2-5H,1H3 .
Chemical Reactions Analysis
The chemical reactions involving 2H-indazoles have been extensively studied. These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C8H7ClN2O2S and a molecular weight of 230.67 g/mol .
Scientific Research Applications
Synthesis and Chemical Transformations
2-Methyl-2H-indazole-6-sulfonyl chloride is utilized in various chemical synthesis processes. For example, it is involved in the Davis-Beirut reaction to create N1,N2-disubstituted-1H-indazolones, which are significant for their potential in diversification through azide-alkyne cycloaddition chemistry (Conrad et al., 2011). Additionally, this compound plays a role in the synthesis of extended oxazoles, acting as a scaffold for synthetic elaboration (Patil & Luzzio, 2016).
Photochemistry Studies
In photochemistry, the behavior of 1H- and 2H-indazoles, including 2-methyl-2H-indazole derivatives, is studied in acidic solutions. These compounds undergo protonation and subsequent heterolytic cleavage of the N(1), N(2) bond upon irradiation, forming aromatic nitrenium ions (Georgarakis et al., 1979).
Electrosynthesis and Sulfonylation
The compound is also significant in electrosynthesis, particularly in the C3-H sulfonylation of 2H-indazoles. This process synthesizes a variety of sulfonylated indazole derivatives and is notable for being free of transition metals and external oxidants (Mahanty et al., 2020). Another study explores the electrochemical cross-coupling between sodium sulfinates and 2H-indazoles, leading to the creation of 3-sulfonylated 2H-indazole derivatives (Kim et al., 2020).
Novel Synthesis Methods
Further research includes the development of one-pot, four-component synthesis methods for new indazole derivatives using acidic ionic liquids. This approach is notable for its efficiency and the ability to yield diverse products without by-products (Pouramiri & Kermani, 2016).
Biological and Medicinal Applications
Although the request excludes information related to drug use, dosage, and side effects, it is worth noting that some derivatives of 2H-indazole have been evaluated for their antitumor activity. For instance, certain N‐[6‐indazolyl]arylsulfonamides have shown significant antiproliferative activity against human tumor cell lines (Abbassi et al., 2014).
Safety and Hazards
Future Directions
The future directions in the study of “2-Methyl-2H-indazole-6-sulfonyl chloride” and similar compounds involve the development of new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . The focus is also on increasing the complexity and diversity of 2H-indazole derivatives .
Mechanism of Action
Target of Action
They can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives can interact with their targets and cause changes that result in their medicinal effects .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways, leading to their diverse bioactivities .
Result of Action
Indazole derivatives are known to have a wide range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-2H-indazole-6-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Moreover, it has been shown to induce apoptosis in certain cell types, further highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with COX-2 leads to the inhibition of this enzyme, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby affecting cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of enzyme activity and modulation of gene expression observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter metabolite levels, potentially influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and effectiveness . These factors are important for determining the pharmacokinetics and pharmacodynamics of this compound .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
2-methylindazole-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-5-6-2-3-7(14(9,12)13)4-8(6)10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHDLORSPRSHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266516 | |
Record name | 2H-Indazole-6-sulfonyl chloride, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-94-5 | |
Record name | 2H-Indazole-6-sulfonyl chloride, 2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Indazole-6-sulfonyl chloride, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.